molecular formula C21H15N3O3S B2624406 N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide CAS No. 313529-36-1

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide

Cat. No.: B2624406
CAS No.: 313529-36-1
M. Wt: 389.43
InChI Key: DKWLEIWLTJIRQW-UHFFFAOYSA-N
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Description

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide is a synthetic small molecule belonging to a class of benzothiazole derivatives that are extensively investigated in medicinal chemistry and chemical biology for their diverse pharmacological potential. This compound features a benzothiazole core, a privileged scaffold in drug discovery, linked to a 2-nitrobenzamide group via a phenyl bridge. The rigid, planar structure of the benzothiazole moiety enables specific interactions with biological targets, while the nitro group offers a site for further chemical modification or contributes to its electronic properties. The primary research applications of this compound are rooted in the established biological activities of benzothiazole analogs. Such compounds have demonstrated significant promise in scientific studies as antitumor agents, with some derivatives exhibiting potent cytotoxicity against a range of cancer cell lines . The mechanism of action is often associated with the inhibition of key enzymatic processes; related benzothiazole-phenyl analogs have been explored as potent dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), two enzymes considered therapeutic targets for pain and inflammatory diseases . Furthermore, structurally similar N-(thiazol-2-yl)-benzamide analogs have been identified as selective antagonists for ion channels like the Zinc-Activated Channel (ZAC), acting as negative allosteric modulators . Beyond its biological research value, the distinct electronic structure of the benzothiazole core also makes derivatives of this compound a subject of interest in materials science, particularly in the development of organic electronics and as nonlinear optical materials . This product is intended for research and laboratory use only. It is strictly not intended for human therapeutic, diagnostic, or veterinary use. All information provided is for educational and research reference purposes.

Properties

IUPAC Name

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O3S/c1-13-6-11-17-19(12-13)28-21(23-17)14-7-9-15(10-8-14)22-20(25)16-4-2-3-5-18(16)24(26)27/h2-12H,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKWLEIWLTJIRQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide typically involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Nitration: The phenyl ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Amidation: The final step involves the coupling of the nitrated benzothiazole derivative with 2-nitrobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of green chemistry principles, such as solvent recycling and waste minimization, would be emphasized to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, particularly at the nitro-substituted phenyl ring.

    Oxidation: The methyl group on the benzothiazole ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

Major Products

    Reduction: N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-aminobenzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: N-[4-(6-carboxy-1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide.

Scientific Research Applications

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.

    Medicine: Investigated for its anticancer properties, particularly its ability to induce apoptosis in cancer cells.

Mechanism of Action

The mechanism of action of N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, its antimicrobial activity may be due to the inhibition of bacterial enzymes essential for cell wall synthesis. Its anticancer effects could be attributed to the induction of apoptosis through the activation of caspases and the disruption of mitochondrial function.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents/Modifications Yield (%) Melting Point (°C) Spectral Confirmation (IR/NMR)
N-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide (Target) 2-Nitrobenzamide - - -
2-Chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide 2-Chloro, 4-nitrobenzamide - - IR, NMR
N-((4-((2,4-Dioxoimidazolidin-5-yl)methyl)phenyl)carbamothioyl)-2-nitrobenzamide 2-Nitrobenzamide, imidazolidinone linker 50 222–224 ¹H NMR, IR, elemental analysis
N-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide Phenoxyacetamide - - Molecular formula: C₂₃H₂₀N₂O₂S
5i (N'-(4-Hydroxy-3-methoxy-5-nitrobenzylidene)-2-[(6-methylbenzothiazol-2-yl)amino]pyridine-3-carbohydrazide) Hydrazide, Schiff base 48 198–199 ¹H NMR, ¹³C NMR, IR

Key Observations :

  • Melting Points : Nitro-substituted derivatives generally exhibit higher melting points (e.g., 222–224°C ) compared to hydrazide analogs (198–199°C ), likely due to stronger intermolecular interactions from polar nitro groups.
  • Spectral Data: The nitro group in 2-nitrobenzamide derivatives shows characteristic IR absorption near 1,520–1,540 cm⁻¹ (NO₂ asymmetric stretching) and 1,340–1,360 cm⁻¹ (symmetric stretching) .

Key Insights :

  • Antimicrobial Potential: Nitrobenzamide-benzothiazole hybrids (e.g., ) demonstrate broad-spectrum antimicrobial activity, suggesting the target compound may share similar efficacy due to structural homology.
  • Enzyme Inhibition: Compounds with benzothiazole cores (e.g., ) have been explored as inhibitors of matrix metalloproteinases (MMPs), though the target compound lacks direct similarity to known inhibitors .

Biological Activity

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its synthesis, biological evaluations, mechanisms of action, and potential applications based on diverse research findings.

Molecular Characteristics:

  • Molecular Formula: C21H15N3O3S
  • Molecular Weight: 389.4 g/mol
  • IUPAC Name: 2-[[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]iminomethyl]-4-nitrophenol
  • Canonical SMILES: CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N=CC4=C(C=CC(=C4)N+[O-])O

Synthesis Methods

The synthesis of N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide typically involves the condensation of 4-(6-methyl-1,3-benzothiazol-2-yl)aniline with 2-nitrobenzoyl chloride under controlled conditions. The reaction is often conducted in solvents such as ethanol or methanol, followed by purification through recrystallization to obtain the final product.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, in a study evaluating various benzothiazole derivatives, N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide was shown to inhibit the proliferation of human cancer cell lines including A431 (epidermoid carcinoma) and A549 (non-small cell lung cancer). The compound exhibited significant cytotoxicity at concentrations ranging from 1 to 4 μM, promoting apoptosis and inducing cell cycle arrest .

Table 1: Anticancer Activity Summary

Cell LineConcentration (μM)Effect Observed
A4311Apoptosis induction
A4312Cell cycle arrest
A5494Significant inhibition of proliferation

Anti-inflammatory Effects

In addition to its anticancer properties, N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide has been evaluated for its anti-inflammatory effects. It was found to significantly reduce levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines. This dual action positions the compound as a promising candidate for therapies targeting both cancer and inflammation .

The mechanism by which N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide exerts its biological effects involves interaction with specific molecular targets within cells. It is believed to modulate key signaling pathways such as AKT and ERK, which are crucial for cell survival and proliferation. By inhibiting these pathways, the compound can effectively induce apoptosis in cancer cells .

Case Studies and Research Findings

Several studies have documented the biological activity of benzothiazole derivatives similar to N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide:

  • Kamal et al. (2010) reported that benzothiazole derivatives exhibited significant anticancer activity across multiple human cancer cell lines.
  • El-Helby et al. (2019) demonstrated that modifications to the benzothiazole nucleus could enhance anticancer efficacy while reducing toxicity.
  • Lee et al. (2011) explored the anti-inflammatory properties of related compounds, confirming their ability to inhibit pro-inflammatory cytokine production.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide, and how can reaction conditions be optimized to improve yield and purity?

  • Methodology : Synthesis typically involves multi-step reactions, starting with the formation of the benzothiazole core via cyclization of 2-mercaptoaniline derivatives with acid chlorides. Subsequent coupling with nitrobenzamide moieties requires precise temperature control (e.g., 60–80°C) and inert atmospheres to prevent oxidation. Solvent selection (e.g., DMF or THF) and catalyst optimization (e.g., palladium-based catalysts for cross-coupling) are critical. Reaction progress should be monitored via TLC, and purity assessed using HPLC or NMR .

Q. Which analytical techniques are most effective for characterizing the molecular structure of this compound, and how should data be interpreted?

  • Methodology :

  • X-ray crystallography : Resolves 3D structure and confirms stereochemistry. Use SHELX software for refinement .
  • NMR spectroscopy : 1H/13C NMR identifies functional groups (e.g., nitrobenzamide protons at δ 8.2–8.5 ppm) and monitors coupling efficiency.
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
    Cross-correlate data to confirm absence of impurities (e.g., unreacted intermediates) .

Q. What initial biological screening approaches are suitable for assessing its bioactivity in drug discovery?

  • Methodology :

  • Enzyme inhibition assays : Use kinetic assays (e.g., fluorometric or colorimetric) to measure IC50 values against target enzymes (e.g., kinases or proteases).
  • Cell viability assays : Screen for cytotoxicity (e.g., MTT assay) in cancer cell lines.
  • Binding studies : Surface plasmon resonance (SPR) quantifies binding affinity (KD) to recombinant proteins.
    Include positive controls (e.g., known inhibitors) and triplicate replicates to ensure reproducibility .

Advanced Research Questions

Q. How can researchers resolve discrepancies in enzymatic inhibition data observed across different assay systems?

  • Methodology :

  • Assay condition analysis : Compare buffer pH, ionic strength, and co-factor requirements. For example, divalent cations (Mg²⁺) may alter enzyme conformation.
  • Compound stability : Test for degradation in assay buffers via LC-MS.
  • Structural analogs : Compare inhibitory profiles with related benzothiazole derivatives to identify substituent-specific effects (e.g., nitro group vs. methoxy).
    Use statistical tools (e.g., ANOVA) to assess significance of variations .

Q. What strategies are recommended for determining its 3D crystal structure via X-ray crystallography?

  • Methodology :

  • Crystallization : Optimize solvent evaporation or vapor diffusion methods using PEG-based precipitants.
  • Data collection : Use synchrotron radiation for high-resolution (<1.5 Å) data.
  • Refinement : SHELXL (SHELX suite) refines positional and thermal parameters. Validate with R-factor (<5%) and electron density maps.
    Address twinning or disorder using SHELXD for phase resolution .

Q. How can SAR studies elucidate the contribution of the nitrobenzamide moiety to bioactivity?

  • Methodology :

  • Analog synthesis : Replace nitro group with electron-withdrawing (e.g., cyano) or donating (e.g., methoxy) substituents.
  • Activity comparison : Test analogs in enzymatic and cellular assays. For example, nitro groups may enhance π-stacking with aromatic residues in enzyme pockets.
  • Computational modeling : Perform docking (AutoDock Vina) to predict binding modes and interaction energies. Validate with mutagenesis studies .

Q. What computational approaches predict target binding modes when experimental structural data is limited?

  • Methodology :

  • Homology modeling : Build target protein models using SWISS-MODEL if crystal structures are unavailable.
  • Molecular dynamics (MD) : Simulate ligand-protein interactions (e.g., GROMACS) over 100+ ns to assess stability.
  • Free-energy calculations : Use MM-PBSA to estimate binding free energy. Cross-validate with SPR or ITC data .

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